![molecular formula C12H16N2O B1376154 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one CAS No. 1202162-27-3](/img/structure/B1376154.png)
3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not detailed in the available literature.Physical and Chemical Properties Analysis
The specific physical and chemical properties of “this compound” are not detailed in the available literature .Scientific Research Applications
Synthesis and Chemical Properties
Intermediate in Antibiotic Preparation : It's used as a key intermediate in the preparation of antibiotics for veterinary pathogens. A practical, efficient, and stereoselective process was developed for its synthesis from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate. Key steps include asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).
Enantioselective Catalysis : This compound is used in the preparation of diastereomeric derivatives of 3-(diphenylphosphanyl) pyrrolidine. It's involved in asymmetric Grignard cross-coupling reactions. These reactions are crucial for the synthesis of various pharmaceutical compounds (Nagel & Nedden, 1997).
Synthesis of Medicinal Molecules : Pyrrolidin-2-ones, including this compound, are significant in pharmacy for synthesizing new medicinal molecules with improved biological activity. They are considered promising non-aromatic heterocyclic compounds found in the nuclei of many natural products (Rubtsova et al., 2020).
One-pot Oxidative Decarboxylation : This compound is synthesized via a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This method is used to introduce iodine at the previously unfunctionalized 3-position of pyrrolidines, aiding in the creation of novel pharmaceuticals (Boto et al., 2001).
Synthesis of β- and γ-Amino Acids : The compound is involved in the efficient synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA). This "one-pot" procedure offers excellent yields and purities, which is crucial for the development of pharmaceutical products (Cal et al., 2012).
Structural and Biological Studies
Chiral Additives in Asymmetric Syntheses : The compound aids in the synthesis of optically active pyrrolidines, which are used as chiral additives for asymmetric syntheses via enamines. This method is vital for developing enantiomerically pure pharmaceuticals (Tseng et al., 1977).
Influenza Neuraminidase Inhibitors : A derivative of this compound is identified as a potent inhibitor of influenza neuraminidase. Its synthesis and structural analysis contribute significantly to antiviral research (Wang et al., 2001).
Dipeptide Analogues Synthesis : N-acylated, O-alkylated pyrrolin-2-ones, derivatives of this compound, are synthesized as dipeptide analogues. These have potential applications in drug design and protein interaction studies (Hosseini et al., 2006).
Affinity Towards NMDA and Glutamate Receptors : This compound, as part of non-proteinogenic amino acids, exhibits high affinity towards NMDA and glutamate receptors. This is crucial for understanding nerve impulse transmission and treating CNS diseases (Fava et al., 2000).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine scaffold have been reported to interact with various targets, leading to diverse biological activities .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a similar pyrrolidine scaffold have been reported to influence various biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a similar pyrrolidine scaffold have been reported to exhibit diverse biological activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction . Additionally, this compound can bind to proteins such as albumin, affecting its distribution and availability in biological systems .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can affect gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell proliferation and apoptosis . Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as glucose and lactate .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to specific receptors or enzymes, leading to changes in their activity. For example, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators . These interactions can result in either the activation or repression of target genes, depending on the context and the specific molecular partners involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function. For instance, prolonged treatment with this compound has been associated with changes in cell viability and proliferation rates . These temporal effects highlight the importance of considering the duration of exposure when studying the biological activities of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to symptoms such as liver damage and oxidative stress . These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further transformations, such as conjugation with glucuronic acid or sulfate, to facilitate their excretion . The involvement of this compound in these metabolic pathways can affect the overall metabolic flux and the levels of key metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions play a crucial role in determining the bioavailability and efficacy of this compound in biological systems .
Subcellular Localization
The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . The localization to these compartments can affect the activity and function of this compound, as it can interact with different sets of biomolecules in each compartment . For example, in the nucleus, this compound can modulate gene expression by interacting with transcription factors, while in the mitochondria, it can influence cellular energy metabolism .
Properties
IUPAC Name |
3-amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-2-4-10(5-3-9)8-14-7-6-11(13)12(14)15/h2-5,11H,6-8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSFRZDUTOFNMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(C2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
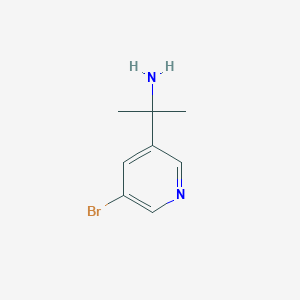
![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)



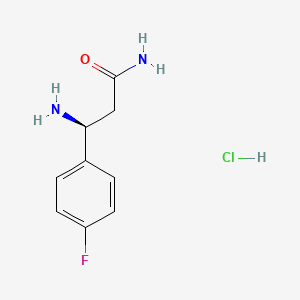

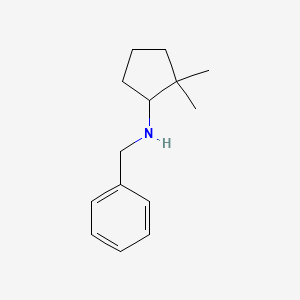
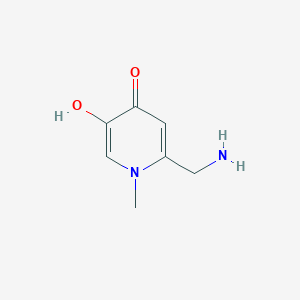
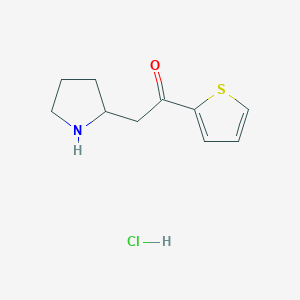
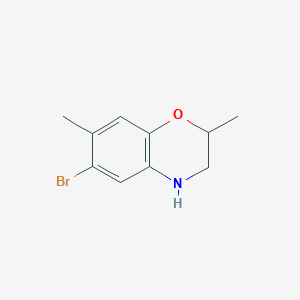


![5-Bromoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1376094.png)
